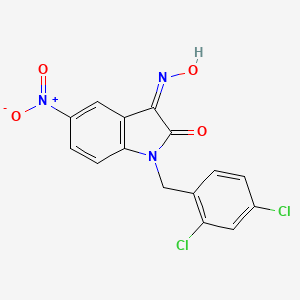
3-甲基-2-苯基喹啉
描述
3-Methyl-2-phenylquinoline is a useful research compound. Its molecular formula is C16H13N and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-2-phenylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-phenylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理活性: 已研究了 3-苯基-2-哌嗪基喹啉及其 3-甲基类似物对小鼠中枢神经系统的影响。带有 3-苯基基团的化合物表现出对最大电休克癫痫的有效拮抗作用,尽管在该背景下,3-甲基类似物没有显着的活性 (Hino, Nagai, & Uno, 1987).
抗癌潜力: 包括具有 3-甲基取代基的 2-苯基喹啉-4-酮的衍生物已显示出对各种肿瘤细胞系具有显着的细胞毒活性。这些化合物具有作为抗癌剂的潜力,其中一些在国家癌症研究所评估中表现出抑制活性 (Chou et al., 2010).
电化学发光应用: 已合成环金属化的铱 (III) 配合物,其具有 2-苯基喹啉配体,包括甲基取代版本,并在乙腈溶液中表现出强烈的电化学发光 (ECL)。这些复合物在基于 ECL 的技术中具有潜在应用 (Zhou et al., 2015).
抗惊厥活性: 已评估了 4-取代-3-苯基喹啉-2(1H)-酮,包括甲基化版本,在 NMDA 受体的甘氨酸位点的抗惊厥活性和拮抗活性。这项研究有助于开发新型抗惊厥药 (Carling et al., 1997).
抗菌活性: 已合成具有 3-甲基-2-苯基喹啉结构的化合物,并已证明其对各种细菌和真菌生物具有抗菌活性。这突出了它们作为抗菌剂的潜力 (Sarveswari & Vijayakumar, 2016).
抗氧化特性: 已合成并评估了基于芳基磺酰胺的新型 3-乙酰基-2-甲基-4-苯基喹啉的抗氧化、抗真菌和抗菌活性。其中一些化合物显示出显着的活性,表明它们作为治疗剂的潜力 (Kumar & Vijayakumar, 2017).
属性
IUPAC Name |
3-methyl-2-phenylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-12-11-14-9-5-6-10-15(14)17-16(12)13-7-3-2-4-8-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYMQKLWDAVPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363246 | |
| Record name | 3-methyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-phenylquinoline | |
CAS RN |
101063-69-8 | |
| Record name | 3-methyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

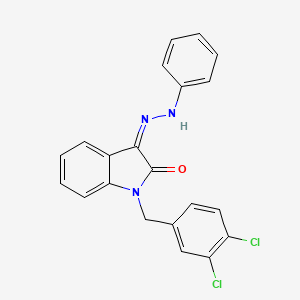
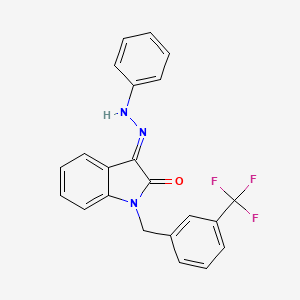

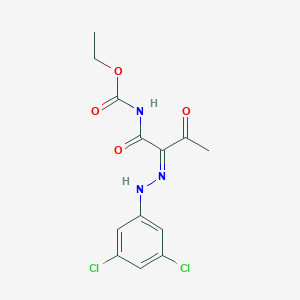
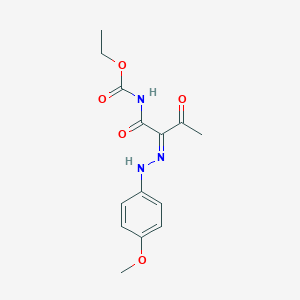

![(1Z)-1-[1-(naphthalen-2-yl)ethylidene]-2-phenylhydrazine](/img/structure/B7786174.png)
![(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid](/img/structure/B7786184.png)
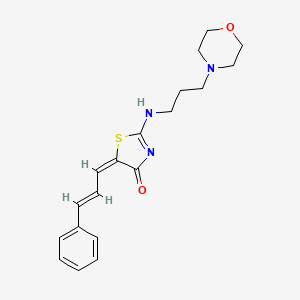

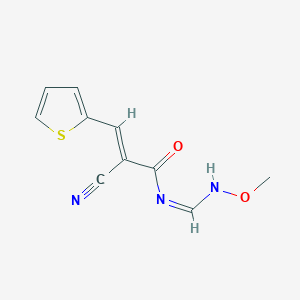

![4-[[Amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]oxy-4-oxobutanoic acid](/img/structure/B7786225.png)
